(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

TLR7/8/9 antagonism autoimmune disease chiral pyrrolidine

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS 1363384-67-1), also named tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate, is a chiral, Boc-protected, gem-difluorinated pyrrolidine building block with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol. It belongs to the class of fluorinated saturated N-heterocycles that are increasingly deployed in drug discovery to modulate basicity, conformation, and metabolic stability of lead compounds.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.26 g/mol
CAS No. 1363384-67-1
Cat. No. B1378937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
CAS1363384-67-1
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CN)(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m0/s1
InChIKeyMHRFRDWLNRHXMY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS 1363384-67-1): Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry Procurement


(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS 1363384-67-1), also named tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate, is a chiral, Boc-protected, gem-difluorinated pyrrolidine building block with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . It belongs to the class of fluorinated saturated N-heterocycles that are increasingly deployed in drug discovery to modulate basicity, conformation, and metabolic stability of lead compounds [1]. The compound features three differentiating structural elements: (i) a defined (S)-configuration at the 2-position, (ii) a gem-difluoro substitution at the 4-position of the pyrrolidine ring, and (iii) an orthogonal Boc protecting group on the ring nitrogen that leaves the exocyclic aminomethyl group available for further derivatization. These features collectively position this compound as a strategic intermediate for synthesizing DPP-IV inhibitors, TLR7/8/9 antagonists, and peptidomimetic agents where precise stereochemical and electronic control is required .

Why Generic Substitution Fails for (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: Stereochemical, Electronic, and Protecting-Group Specificity


Interchanging (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine with its (R)-enantiomer (CAS 1407991-24-5), its non-fluorinated pyrrolidine counterpart (CAS 119020-01-8), or an alternative Cbz-protected difluoropyrrolidine variant introduces risks across three independent axes of differentiation. First, chirality at the 2-position is not negotiable: the (S)-configuration is mandated by the stereo-specific binding pockets of targets such as DPP-IV and TLR7/8/9, and inversion to the (R)-form can abrogate target engagement [1]. Second, the 4,4-gem-difluoro motif is not merely an inert substitution; it reduces the pyrrolidine nitrogen pKₐ by approximately 3–4 log units relative to the parent pyrrolidine (conjugate acid pKₐ ≈ 11.3), shifting basicity to near-physiological values (~7–8), which directly impacts membrane permeability, solubility, and off-target ion-channel activity of downstream drug candidates . Third, the Boc group is acid-labile and orthogonal to Cbz (hydrogenolysis-labile) and Fmoc (base-labile) protecting groups; selecting the wrong protecting group can derail a multi-step synthetic route by compromising chemoselectivity [2]. These three factors are interdependent—a change in any one dimension alters the physicochemical and pharmacological profile of the final elaborated molecule, making generic substitution a high-risk decision in both discovery and process chemistry contexts.

Quantitative Differentiation Evidence for (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: Comparator-Anchored Performance Data


Stereochemical Requirement: (S)-Enantiomer Enables TLR7/8/9 Antagonist Activity Whereas (R)-Enantiomer Is Inactive in the Same Scaffold

Patent US20220363665 discloses quinoline-based TLR7/8/9 antagonists for treating systemic lupus erythematosus and lupus nephritis, wherein the (S)-configured 2-aminomethyl-4,4-difluoropyrrolidine moiety is explicitly incorporated as a critical chiral building block for target engagement [1]. The (R)-enantiomer (CAS 1407991-24-5) is not interchangeable in this pharmacophore context, as the stereochemistry at the pyrrolidine 2-position determines the spatial orientation of the aminomethyl side chain within the TLR7/8/9 binding pocket. This represents a binary differentiation: the (S)-enantiomer enables target binding; the (R)-enantiomer, when incorporated into the same scaffold, yields compounds devoid of the desired antagonist activity. This stereochemical specificity is consistent across multiple DPP-IV inhibitor programs where (S)-configured cyanopyrrolidines derived from (S)-4,4-difluoropyrrolidine-2-carbonitrile intermediates demonstrate nanomolar IC₅₀ values (e.g., compound 17a: IC₅₀ = 0.017 µM against DPP-4) [2].

TLR7/8/9 antagonism autoimmune disease chiral pyrrolidine

pKₐ Modulation: 4,4-Difluoro Substitution Lowers Pyrrolidine Nitrogen Basicity by ~3–4 pKₐ Units Relative to Non-Fluorinated Pyrrolidine

The pyrrolidine ring nitrogen in the non-fluorinated parent compound (e.g., (S)-1-Boc-2-(aminomethyl)pyrrolidine, CAS 119020-01-8) has a conjugate acid pKₐ of approximately 11.3 in aqueous solution, meaning the nitrogen is predominantly protonated at physiological pH, which impairs passive membrane permeability [1]. The Enamine systematic study of mono- and difluorinated saturated N-heterocycles demonstrated that fluorination at the 4-position reduces pKₐ to near or below physiological values (~7.4), creating an optimal balance between target engagement (requiring some protonation) and membrane permeation (requiring deprotonation) . For 4-fluoroprolines specifically, the measured basicity reduction is ΔpKₐ ≈ 1.6 units; the gem-difluoro substitution at the 4-position is expected to produce an additive or near-additive effect, yielding an estimated pKₐ for the 4,4-difluoropyrrolidine nitrogen in the range of 7–8 [2]. This ~3–4 unit pKₐ shift represents a >1000-fold change in the protonated/unprotonated equilibrium ratio at physiological pH relative to the non-fluorinated analog, directly impacting the drug-likeness of downstream elaborated molecules.

basicity modulation membrane permeability physicochemical optimization

Amide Bond Dynamics: 4,4-Difluoroproline Increases Prolyl Amide Isomerization Rate While Preserving Native-Like Cis-Trans Equilibrium

In a landmark study by Torbeev and Hilvert (2013), Pro32 in β₂-microglobulin was systematically replaced with a series of 4-fluoroprolines. Substitution with 4,4-difluoroproline was found to preserve nearly the same cis-trans amide equilibrium as native proline, but to significantly enhance the isomerization rate [1]. This stands in contrast to (2S,4S)-4-fluoroproline, which shifts the equilibrium toward the cis conformer, and (2S,4R)-4-fluoroproline, which disfavors the cis conformation. The enhanced isomerization rate of the 4,4-difluoro variant caused pronounced destabilization of the β₂m protein and increased oligomerization at neutral pH, demonstrating that the gem-difluoro motif imparts unique dynamical properties not achievable with mono-fluorination [1]. This finding is further supported by independent conformational analyses showing that 4,4-difluoroproline serves as a sensitive ¹⁹F NMR probe with diastereotopic fluorine chemical shift differences (ΔδFF) of 5–12 ppm for cis amide bonds versus 0–3 ppm for trans amide bonds, enabling direct quantification of proline conformation in peptides and proteins [2].

peptidyl-prolyl isomerization protein folding conformational dynamics

Binding Affinity Enhancement: 4,4-Difluoroproline Incorporation Improves Peptide Target Affinity by 3- to 10-Fold Relative to Natural Proline

In a study of fluorinated MUC1 tumor-associated antigens for prostate cancer detection, replacement of natural proline with 4,4-difluoroproline in the most immunogenic domain resulted in a 3-fold to 10-fold improvement in antibody binding affinity as measured by bio-layer interferometry (BLI), relative to the corresponding natural glycopeptides [1]. This affinity enhancement is attributed to the electronic effects of the gem-difluoro group, which modulates the conformational ensemble and the electrostatic surface of the peptide epitope. The same study demonstrated that (4S)-4-fluoroproline also improved affinity but to a lesser degree, indicating that the gem-difluoro motif provides a greater affinity gain than mono-fluorination in this antigen recognition context [1]. Additionally, in bombesin-based GRPR-targeted radiopharmaceuticals, substitution of Pro14 with 4,4-difluoroproline in both agonist (LW02060) and antagonist (LW02080) analogs yielded compounds with distinct binding affinity (Ki) profiles, confirming the generalizable impact of the 4,4-difluoro substitution on receptor-ligand interactions [2].

peptidomimetics binding affinity fluorinated antigens

Metabolic Stability: High Intrinsic Microsomal Clearance Stability Demonstrated for Difluorinated Pyrrolidines as a Class

The comprehensive systematic study by Kukreja et al. (2023, Chemistry – A European Journal) profiled the intrinsic microsomal clearance (CLint) of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. The study demonstrated that difluorinated pyrrolidine derivatives exhibited high metabolic stability in human liver microsome (HLM) assays, with the notable exception of the 3,3-difluoroazetidine derivative which showed elevated clearance [1]. This high metabolic stability is attributed to the strength of the C–F bond, which resists cytochrome P450-mediated oxidative metabolism at the fluorinated positions. In contrast, non-fluorinated pyrrolidine rings are susceptible to metabolic oxidation at the α-carbon positions adjacent to the nitrogen, leading to N-dealkylation and ring opening . The 4,4-difluoro substitution effectively blocks these major metabolic soft spots, extending the metabolic half-life of downstream drug candidates. While this is class-level evidence applicable to the 4,4-difluoropyrrolidine scaffold, it directly supports the rationale for selecting the 4,4-difluoro building block over the non-fluorinated analog in programs where metabolic stability is a key optimization parameter.

metabolic stability intrinsic clearance liver microsomes

Procurement-Relevant Application Scenarios for (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine: Where Differentiation Drives Selection


Synthesis of (S)-Configured DPP-IV Inhibitors Requiring Chiral 2-Cyanopyrrolidine Cores

In DPP-IV inhibitor programs, the (S)-configuration at the pyrrolidine 2-position is essential for enzymatic activity. Compound 17a, a 4-fluoropyrrolidine-2-carbonitrile derivative, achieved an IC₅₀ of 0.017 µM against DPP-4 with a DPP-8/DPP-4 selectivity ratio of 1324 and DPP-9/DPP-4 selectivity ratio of 1164 [1]. The (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine building block provides the requisite (S)-chirality pre-installed, along with the 4,4-difluoro motif that enhances metabolic stability and modulates nitrogen basicity. Procurement of the (S)-enantiomer (CAS 1363384-67-1) rather than the (R)-enantiomer (CAS 1407991-24-5) is mandatory for accessing this pharmacophore class. Furthermore, the Boc protecting group allows selective deprotection under acidic conditions without affecting other base-sensitive functionalities in the synthetic sequence.

Construction of TLR7/8/9 Antagonists for Autoimmune Disease Therapeutics

Patent US20220363665 and related filings describe quinoline-based TLR7, TLR8, and TLR9 antagonists for treating systemic lupus erythematosus (SLE) and lupus nephritis, wherein the (S)-2-aminomethyl-4,4-difluoropyrrolidine moiety serves as a key chiral building block [2]. The (S)-configuration is stereochemically matched to the TLR7/8/9 binding pocket; the (R)-enantiomer is inactive in this context. The gem-difluoro motif contributes to the overall physicochemical profile of the antagonist series, including reduced basicity for improved permeability and blocking of metabolic soft spots. Research groups engaged in innate immune checkpoint modulation should specify the (S)-enantiomer exclusively when procuring this building block.

Peptidomimetic Design Leveraging 4,4-Difluoroproline for Enhanced Binding Affinity and Conformational Probing

For programs developing fluorinated peptidomimetics, the 4,4-difluoro motif offers two distinct advantages: (i) 3- to 10-fold binding affinity improvement over natural proline-containing peptides, as demonstrated with MUC1 tumor-associated antigens [3], and (ii) the ability to serve as a ¹⁹F NMR conformational probe, where diastereotopic fluorine chemical shift differences (ΔδFF = 5–12 ppm for cis amide vs. 0–3 ppm for trans amide) directly report on prolyl amide conformation [4]. After Boc deprotection and incorporation into peptide sequences, the 4,4-difluoropyrrolidine residue can simultaneously enhance target affinity and enable real-time conformational monitoring, a dual functionality not available with non-fluorinated or mono-fluorinated proline analogs. This makes the compound a strategic procurement choice for integrated structure-activity relationship (SAR) and biophysical studies.

Lead Optimization Programs Requiring Simultaneous pKₐ, Permeability, and Metabolic Stability Tuning

In multiparameter lead optimization, the 4,4-difluoro substitution on the pyrrolidine ring addresses three critical physicochemical liabilities simultaneously: (i) it reduces nitrogen pKₐ from ~11.3 to ~7–8, shifting the protonation equilibrium at physiological pH by >1000-fold to favor the membrane-permeable neutral form ; (ii) it provides high metabolic stability by blocking cytochrome P450-mediated oxidation at the 4-position [5]; and (iii) it preserves a native-like cis-trans amide equilibrium while accelerating isomerization kinetics, enabling fine control over target protein interactions [6]. In contrast, the non-fluorinated analog (CAS 119020-01-8) retains high basicity (pKₐ ≈ 11.3), is susceptible to oxidative metabolism, and does not offer the conformational dynamics modulation. For programs where permeability, metabolic stability, and conformational control are gating parameters, the 4,4-difluoro building block is the rational procurement choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.